Welcome to the BenchChem Online Store!
molecular formula C20H14O5 B1212207 Fluorescin CAS No. 518-44-5

Fluorescin

Cat. No. B1212207
M. Wt: 334.3 g/mol
InChI Key: MURGITYSBWUQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05976886

Procedure details

According to another aspect of the invention, there is provided a method of producing an aqueous fluorescin solution, in which about 1 g of fluorescein is mixed with about 100 ml of a 10% sodium hydroxide aqueous solution and heated in the presence of about 10 g of zinc to produce a colorless fluorescin solution, wherein the improvement of the method includes heating the mixture of fluorescein and 10% sodium hydroxide aqueous solution with about 20 mesh zinc particles to about boiling in a non-refluxing container to produce a nearly colorless fluorescin solution containing zinc particles, and decanting the colorless fluorescin solution from the zinc particles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5]([C:7]2[C:17]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:16]=3[O:15][C:14]3[C:8]=2[CH:9]=[CH:10][C:11]([CH:13]=3)=[O:12])[CH:6]=1.[OH-].[Na+]>[Zn]>[CH:1]1[CH:2]=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5]([CH:7]2[C:17]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:16]=3[O:15][C:14]3[CH:13]=[C:11]([OH:12])[CH:10]=[CH:9][C:8]2=3)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=C(C1)C2C=3C=CC(=CC3OC4=C2C=CC(=C4)O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.